molecular formula C12H18ClN3O2 B3378686 N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride CAS No. 1458137-04-6

N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride

Cat. No. B3378686
M. Wt: 271.74 g/mol
InChI Key: NNRCNCZCTJSBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride, also known as MeOPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism Of Action

The exact mechanism of action of N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, particularly at the 5-HT1A and 5-HT2A receptors. It also has an affinity for the dopamine D2 receptor, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride in lab experiments is its high selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride is its relatively low potency compared to other selective serotonin receptor agonists.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride has been shown to have neuroprotective effects in animal models of neurodegeneration, and further research is needed to explore its potential therapeutic applications in humans.
Another potential future direction is the development of more potent and selective N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride derivatives. This could lead to the development of more effective drugs for the treatment of psychiatric and neurological disorders.
Conclusion
In conclusion, N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride is a promising compound that has shown potential therapeutic applications in various fields of medicine. Its unique chemical structure and selective receptor affinity make it a useful tool for scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Scientific Research Applications

N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of psychiatric disorders such as depression and anxiety. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

N-(4-methoxyphenyl)piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-17-11-4-2-10(3-5-11)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRCNCZCTJSBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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